molecular formula C46H92O4 B14490419 Nonadecyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-58-2

Nonadecyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14490419
CAS No.: 64713-58-2
M. Wt: 709.2 g/mol
InChI Key: ORCHEJDDDREYQK-UHFFFAOYSA-N
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Description

Nonadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C46H92O4. It is characterized by its long hydrocarbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of nonadecanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of lipid membranes and their interactions with proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism by which Nonadecyl 2,3-bis(dodecyloxy)propanoate exerts its effects is primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the ester groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl 2,3-bis(dodecyloxy)propanoate
  • Hexadecyl 2,3-bis(dodecyloxy)propanoate
  • Dodecyl 2,3-bis(dodecyloxy)propanoate

Uniqueness

Nonadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, making it suitable for specific applications where longer chain lengths are advantageous .

Properties

CAS No.

64713-58-2

Molecular Formula

C46H92O4

Molecular Weight

709.2 g/mol

IUPAC Name

nonadecyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C46H92O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-31-34-37-40-43-50-46(47)45(49-42-39-36-33-30-21-18-15-12-9-6-3)44-48-41-38-35-32-29-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3

InChI Key

ORCHEJDDDREYQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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